Cas no 71460-02-1 ((S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate)

(S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate structure
71460-02-1 structure
Product Name:(S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate
CAS-nummer:71460-02-1
MF:C11H17NO4
MW:227.2569835186
MDL:MFCD07368399
CID:545504
PubChem ID:11817013
Update Time:2025-04-19

(S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate Chemische en fysische eigenschappen

Naam en identificatie

    • (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate
    • (S)-N-Boc-α-propargylglycine methyl ester
    • 4-Pentynoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, methylester, (2S)-
    • Methyl (2S)-2-(tert-butoxycarbonylamino)pent-4-ynoate
    • methyl (S)-2-((tert-butoxycarbonyl)amino)pent-4-ynoate
    • N-Boc-Propargylglycine methyl ester
    • QPMUXIIQQHTMKO-QMMMGPOBSA-N
    • FCH3672086
    • N-Boc-3-Ethynyl-L-alanine methyl ester
    • AX8251603
    • (S)-2-(Boc-amino)-4-pentynoic acid methyl ester
    • methyl (S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]pent-4-ynoate
    • methyl (S)-
    • (S)-methyl 2-(BOC-amino)pent-4-ynoate
    • (S)-2-(Boc-amino)-4-pentynoic acid methyl ester ee
    • Methyl (2S)-2-[(tert-butoxycarbonyl)amino]-4-pentynoate, AldrichCPR
    • WCA46002
    • CS-0137050
    • (S)-Methyl2-((tert-butoxycarbonyl)amino)pent-4-ynoate
    • methyl (S)-2-[[(1,1-dimethylethoxy)-carbonyl]amino]pent-4-ynoate
    • 71460-02-1
    • AKOS016014579
    • SCHEMBL879326
    • methyl (2S)-2-({[(1,1-dimethylethyl)oxy]carbonyl}amino)-4-pentynoate
    • (2S)-2-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-pentynoic acid methyl ester
    • MFCD07368399
    • DTXSID10473564
    • methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-ynoate
    • AC9020
    • BS-17502
    • Methyl (S)-2-(Boc-amino)-4-pentynoate
    • METHYL (2S)-2-[(TERT-BUTOXYCARBONYL)AMINO]PENT-4-YNOATE
    • MDL: MFCD07368399
    • Inchi: 1S/C11H17NO4/c1-6-7-8(9(13)15-5)12-10(14)16-11(2,3)4/h1,8H,7H2,2-5H3,(H,12,14)/t8-/m0/s1
    • InChI-sleutel: QPMUXIIQQHTMKO-QMMMGPOBSA-N
    • LACHT: O(C(N[C@H](C(=O)OC)CC#C)=O)C(C)(C)C

Berekende eigenschappen

  • Exacte massa: 227.11575802g/mol
  • Monoisotopische massa: 227.11575802g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 4
  • Zware atoomtelling: 16
  • Aantal draaibare bindingen: 6
  • Complexiteit: 308
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 1
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 64.599
  • XLogP3: 1.5

Experimentele eigenschappen

  • Dichtheid: 1.081±0.06 g/cm3 (20 ºC 760 Torr),
  • Oplosbaarheid: 微溶 (2.5 g/L) (25 ºC),
  • PSA: 64.63000
  • LogboekP: 1.46690

(S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate Prijsmeer >>

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CM128837-1g
methyl (S)-2-((tert-butoxycarbonyl)amino)pent-4-ynoate
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$322 2021-06-09
abcr
AB548039-250 mg
(S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate; .
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250mg
€157.90 2023-06-14
abcr
AB548039-1 g
(S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate; .
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1g
€354.60 2023-06-14
abcr
AB548039-5 g
(S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate; .
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5g
€1086.10 2023-06-14
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
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